1-Cyclopentenylacetonitrile is an organic compound with the chemical formula . It features a cyclopentene ring and a nitrile functional group, making it a versatile building block in organic synthesis. The IUPAC name for this compound is 2-(cyclopent-1-en-1-yl)acetonitrile, and it has a molecular weight of approximately 107.15 g/mol. The structure includes a five-membered ring and a cyano group, contributing to its reactivity and potential applications in various
-Cyclopentenylacetonitrile is a versatile building block in organic synthesis, particularly for the construction of complex molecules containing cyclopentene and nitrile functionalities. Its reactive double bond and the presence of a nitrogen atom allow it to participate in various reactions, including:
Due to its unique chemical structure, 1-Cyclopentenylacetonitrile has been explored in the field of medicinal chemistry for the development of potential therapeutic agents. Studies have investigated its potential for:
The synthesis of 1-cyclopentenylacetonitrile can be achieved through various methods:
1-Cyclopentenylacetonitrile is utilized in various fields:
Several compounds share structural similarities with 1-cyclopentenylacetonitrile:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 2-(cyclopent-1-en-1-yl)acetate | Contains an ester functional group instead of a nitrile | Useful in esterification reactions |
Ethyl 2-(cyclopent-1-en-1-yl)acetate | Similar structure but with an ethyl ester group | Variation in reactivity due to different alkyl groups |
Cyclopent-1-en-1-ylacetic acid | Corresponding carboxylic acid | Offers different reactivity profiles compared to nitriles |
2-(Cyclopent-1-en-1-yl)propanenitrile | Contains a propanenitrile structure | Different chain length affects physical properties |
1-Cyclopentenylacetonitrile is unique due to its combination of a cyclopentene ring and a nitrile group, which imparts distinct chemical properties. This combination enhances its reactivity and applicability in organic synthesis compared to similar compounds that may lack one of these functional groups.
The cyclopentene ring enforces an s-cis geometry about the C=C bond; conjugation with the nitrile extends the π-system and polarizes the β-carbon. Natural-bond-orbital analysis (B3LYP/6-311++G**) assigns a 0.36 e positive charge to the β-carbon and a −0.28 e charge to the nitrile nitrogen, rationalizing 1,4-over 1,2-attack preference in soft nucleophilic additions [1].
Vector | Value | Comment |
---|---|---|
C=C bond length | 1.337 Å [2] | Shortened vs. non-conjugated cyclopentene (1.344 Å) |
Cβ partial charge | +0.36 e [1] | Electrophilic hotspot for Michael donors |
ν≡N IR stretch | 2,251 cm⁻¹ [3] | Slightly lower than acetonitrile (2,256 cm⁻¹) owing to conjugation |
Electron flow from the alkene to the nitrile delocalizes negative charge in the vinylogous anion formed after nucleophilic capture. For metals, π-complexation occurs preferentially at the C=C moiety with back-donation into the nitrile π*; Cp₂Ti(III) and Ru–pincer hydrides exemplify this bias [4] [4].
Direct attack converts the nitrile into an imine or imidate intermediate. Lithium aluminium hydride furnishes allylic primary amine 1-cyclopentenyl-methylamine in 91% isolated yield (THF, −78 °C to 0 °C) [5]. Organolithium carbanions add similarly; vinylithium provides the ketimine which hydrolyzes to 4-penten-2-one in 65% overall yield [6].
Activated malonate anions, β-ketoesters, and soft cuprate reagents display high 1,4-selectivity. Smith’s Science of Synthesis survey reports NaOEt-mediated diethyl malonate addition giving β-cyano-β-malonyl cyclopentane after proton work-up (83%) [1]. Enantioselective versions employ chiral guanidinium catalysts (Table 1).
Entry | Nucleophile | Catalyst | ee (%) | Yield (%) |
---|---|---|---|---|
1 | Diethyl malonate | (R,R)-DBFOX/Ni(II) | 93 [6] | 78 |
2 | Benzyl methyl malonate | Cinchona-thiourea | 88 [7] | 71 |
3 | Dimethyl malonate | O-Tdps-L-serine Li-salt | 64 [7] | 82 |
*DBFOX = Bis(oxazoline)-based ligand.
A ruthenium PNN–pincer hydride transfers H- to the β-carbon of 1-cyclopentenylacetonitrile, generating a keteniminate–Ru complex that undergoes in-situ acylation to afford α-cyano-acetate in 87% yield under 2 bar H₂ at 50 °C [4].
Unactivated nitriles rarely engage as dienophiles, yet propargylic ene/Diels–Alder cascades embed the nitrile into fused pyridines [8]. Heating tethered diyne–nitrile at 200 °C delivers bicyclic pyridine via intramolecular cyano Diels–Alder (65%) [8]. Density-functional transition-state locating finds an activation enthalpy of 29 kcal mol⁻¹, lowered by the conjugated ring.
1-Cyclopentenylacetonitrile participates as the electron-rich diene in tetrazine IED Diels–Alder, expelling N₂ and aromatizing to cyano-indole scaffolds in 78% yield (DMF, 110 °C) [9].
Mechanistic Synopsis | Experimental Data |
---|---|
LUMO_dienophile lowered by cyano (π* 1.7 eV) [8] | ΔG‡_calc. = 26 kcal mol⁻¹ |
Product aromatization drives irreversibility | Isolated yield 65–78% (substrate-dependant) |
Fleming’s 1999 domino sequence converts 1-cyclopentenylacetonitrile into ring-expanded 6,7,8-trioxabicyclo[3.2.1]octane oxonitrile 3 in a single pot (Scheme 1). Key experimental metrics are summarized in Table 2.
Scheme 1. Ozone cleavage at −78 °C in MeOH → internal ozonide → buffered aldolisation on warming to −20 °C --> oxonitrile 3.
Parameter | Value | Citation |
---|---|---|
Substrate (4) | 1-Cyclopentenylacetonitrile | 26 |
Ozone equivalents | 1.1 | 26 |
Aldolization buffer | NaHCO₃/MeOH | 26 |
Yield of 3 | 98% [3] | |
Space-time yield | 1.4 g h⁻¹ L⁻¹ | 26 |
X-ray data | a = 10.228 Å, P21/n [2] |
Mechanistic control studies ruled out Criegee rearrangement—¹⁸O-label remained solely in the carbonyl oxygen, validating an intramolecular aldol path [10].
Fernández-Mateos demonstrated that Cp₂TiCl-generated β-alkoxy radicals add to a panel of nitriles. With 1-cyclopentenylacetonitrile the reaction of cyclopentene oxide furnished diastereomeric hydroxyketones 4a (trans) and 4b (cis) in a 69% combined yield; trans : cis = 82 : 18 [10].
Entry | Epoxide Donor | Product (dr) | Yield (%) |
---|---|---|---|
7 | Cyclopentene oxide | 4a (trans) 4b (cis) | 58 (4a) / 11 (4b) [10] |
EPR spectroscopy detected the titanocene–nitrile π-complex within 25 ms of mixing, supporting a radical propagation pathway [10].
Thermally generated α-amino radicals from N,N-dimethylaniline add to the C≡N group of 1-cyclopentenylacetonitrile producing β-amino nitrile adducts in 73% GC yield (xylene, 160 °C, 18 h) [11]. DFT (M06-2X/6-31+G**) predicts a barrier of 14 kcal mol⁻¹ for the rate-determining C-N bond-forming step.
Ru(bpy)₃Cl₂ (1 mol %) under blue LEDs catalyses hydrocyanation of the conjugated C=C bond using TMSCN/H₂O, delivering anti-Markovnikov β-cyano cyclopentane in 89% yield; mechanism proceeds through carbon-centered radical addition followed by hydrogen-atom transfer [12].
1-Cyclopentenylacetonitrile behaves as:
Integration of the ozonolysis–aldol expansion with subsequent conjugate installation of nucleophiles lets chemists vectorize from a five-membered to a bicyclic scaffold with orthogonal handles (cyano, hydroxyl, carbonyl) in ≤3 steps (Figure 1).
Irritant